N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a dithiepan ring, and a trifluoromethyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Dithiepan Ring: The dithiepan ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur source under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective oxidation of a precursor compound.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.
Materials Science: The trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The dithiepan ring provides structural rigidity, which can influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzamide: Similar structure but lacks the trifluoromethyl group.
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-chlorobenzamide: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2S2/c15-14(16,17)11-4-2-1-3-10(11)12(19)18-7-13(20)8-21-5-6-22-9-13/h1-4,20H,5-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKCMJXPPBXVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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